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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Clazosentan's efficacy in reducing

delayed ischemic neurological deficits (DINDs) following aneurysmal subarachnoid hemorrhage

(aSAH). It objectively evaluates its performance against placebo and other therapeutic

alternatives, supported by data from key clinical trials.

Executive Summary
Clazosentan, a selective endothelin-A receptor antagonist, has been extensively studied for its

potential to mitigate cerebral vasospasm and subsequent DINDs, a major cause of morbidity

and mortality in aSAH patients. While clinical trials have demonstrated a consistent and

significant reduction in angiographic vasospasm, the translation of this effect into improved

long-term functional outcomes has been less clear. This guide synthesizes the available

evidence to provide a nuanced understanding of Clazosentan's therapeutic profile.

Mechanism of Action
Following aSAH, the presence of blood in the subarachnoid space triggers an inflammatory

cascade, leading to the upregulation of endothelin-1 (ET-1), a potent vasoconstrictor. ET-1

binds to endothelin-A (ETA) receptors on vascular smooth muscle cells, causing prolonged and

severe vasoconstriction, known as cerebral vasospasm. This vasospasm can reduce cerebral
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blood flow, leading to ischemic brain injury and DINDs. Clazosentan competitively binds to

ETA receptors, thereby inhibiting the vasoconstrictive effects of ET-1.[1]
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The efficacy of Clazosentan has been primarily evaluated in a series of large, randomized,

placebo-controlled clinical trials known as the CONSCIOUS (Clazosentan to Overcome

Neurological iSChemia and Infarction OccUrring after Subarachnoid hemorrhage) studies and

the REACT trial.

CONSCIOUS-1 Trial
This Phase 2 dose-finding study demonstrated a significant, dose-dependent reduction in

moderate to severe angiographic vasospasm with Clazosentan compared to placebo.[2][3]

Table 1: Key Outcomes of the CONSCIOUS-1 Trial

Outcome Placebo (n=96)
Clazosentan 1
mg/h (n=107)

Clazosentan 5
mg/h (n=110)

Clazosentan
15 mg/h (n=96)

Moderate or

Severe

Angiographic

Vasospasm

66% 43% 39% 23%

Vasospasm-

related

Morbidity/Mortalit

y (Post-hoc,

centrally

assessed)

39% 37% 28% 29%

CONSCIOUS-2 and CONSCIOUS-3 Trials
These Phase 3 trials investigated the effect of Clazosentan on a composite primary endpoint

of vasospasm-related morbidity and all-cause mortality. CONSCIOUS-2 enrolled patients with

clipped aneurysms, while CONSCIOUS-3 enrolled patients with coiled aneurysms.[4][5]

In CONSCIOUS-2, Clazosentan 5 mg/h did not significantly reduce the primary endpoint

compared to placebo. In CONSCIOUS-3, the 15 mg/h dose of Clazosentan significantly

reduced the primary endpoint, but this did not translate into an improvement in functional

outcome as measured by the extended Glasgow Outcome Scale (eGOS).
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Table 2: Primary Endpoint in CONSCIOUS-2 and CONSCIOUS-3 Trials

Trial
Treatment
Group

Incidence of
Primary
Endpoint

Odds Ratio
(95% CI)

p-value

CONSCIOUS-2 Placebo (n=389) 25% - -

Clazosentan 5

mg/h (n=768)
21% 0.83 (0.67-1.04) 0.10

CONSCIOUS-3 Placebo (n=189) 27% - -

Clazosentan 5

mg/h (n=194)
24%

0.786 (0.479-

1.289)
0.340

Clazosentan 15

mg/h (n=188)
15%

0.474 (0.275-

0.818)
0.007

REACT Trial
The REACT trial was designed to assess the efficacy of Clazosentan 15 mg/h in preventing

clinical deterioration due to DCI in a high-risk population. The study failed to meet its primary

endpoint, showing no significant difference between Clazosentan and placebo.

Table 3: Key Outcomes of the REACT Trial
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Outcome
Placebo
(n=204)

Clazosentan
15 mg/h
(n=202)

Relative Risk
Reduction
(95% CI)

p-value

Clinical

Deterioration due

to DCI

17.2% 15.8%
7.2% (-42.6% to

39.6%)
0.734

Clinically

Relevant

Cerebral

Infarction

11.3% 7.4%
34.1% (-21.3% to

64.2%)
0.177

Need for Rescue

Therapy
18.1% 10.4%

42.6% (5.4% to

65.2%)
-

Comparison with Alternative Treatments
While placebo has been the most common comparator in large clinical trials, some studies

have provided indirect or direct comparisons with other agents used in the management of

aSAH.

Clazosentan vs. Fasudil
A retrospective study in Japan compared a Clazosentan-based treatment regimen with a

previous fasudil-based protocol. The Clazosentan group showed a significant reduction in

clinical vasospasm, DCI, and vasospasm-related morbidity and mortality. Another meta-

analysis suggested that Clazosentan was associated with a lower incidence of vasospasm

and vasospasm-related cerebral infarcts compared to fasudil, with no significant difference in

DIND.

Table 4: Clazosentan vs. Fasudil for Vasospasm-Related Outcomes (Retrospective Data)
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Outcome
Fasudil-based Era
(n=46)

Clazosentan Era
(n=32)

p-value

Clinical Vasospasm 60.9% 31.3% 0.01

Delayed Cerebral

Ischemia (DCI)
39.1% 9.4% 0.004

Vasospasm-related

Morbidity/Mortality
19.6% 3.1% 0.03

Clazosentan vs. Nimodipine
Nimodipine is the only FDA-approved drug for improving outcomes after aSAH. A post-hoc

analysis of six randomized clinical trials indirectly compared Clazosentan with nimodipine. The

results suggested that Clazosentan significantly reduced the risk of vasospasm and a

composite of vasospasm-related morbidity and all-cause mortality compared to both placebo

and nimodipine. It is important to note that this was not a head-to-head trial.

Experimental Protocols
The following provides a generalized overview of the methodologies employed in the key

clinical trials of Clazosentan.
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Patient Selection

Randomization and Treatment

Endpoint Assessment

Patients with Aneurysmal
Subarachnoid Hemorrhage (aSAH)
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Key Methodological Considerations:
Patient Population: The trials enrolled adult patients with aSAH from a ruptured saccular

aneurysm that had been secured by either surgical clipping or endovascular coiling. The

World Federation of Neurological Surgeons (WFNS) grade at admission was typically

between I and IV.

Treatment Administration: Clazosentan or placebo was administered as a continuous

intravenous infusion for up to 14 days, initiated within 56 to 96 hours of the initial

hemorrhage.

Endpoint Definitions:

Angiographic Vasospasm: Typically defined as a specified percentage of luminal

narrowing on digital subtraction angiography.

Vasospasm-related Morbidity and All-cause Mortality: A composite endpoint that included

all-cause mortality, new cerebral infarcts attributable to vasospasm, DINDs due to

vasospasm, and the initiation of rescue therapy for vasospasm.

Clinical Deterioration due to DCI: A decline in neurological status attributed to cerebral

ischemia after other causes were excluded.

Functional Outcome: Assessed using the extended Glasgow Outcome Scale (eGOS) at 12

weeks post-aSAH.

Safety and Tolerability
Across the clinical trials, Clazosentan was associated with a higher incidence of certain

adverse events compared to placebo. These were primarily related to its vasodilatory

mechanism and included:

Pulmonary complications: Including pulmonary edema and pleural effusion.

Hypotension: A predictable side effect of a vasodilator.

Anemia: The mechanism for this is not fully elucidated.
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These adverse events were generally considered manageable.

Logical Comparison of Efficacy
The following diagram illustrates the logical flow of evidence regarding Clazosentan's effect on

different outcome measures compared to placebo.

Primary Effect

Intermediate Clinical Outcomes

Functional Outcome

Legend
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Logical Flow of Clazosentan's Efficacy Data
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The evidence from multiple large-scale clinical trials indicates that Clazosentan is highly

effective at reducing angiographic vasospasm following aSAH. However, this pronounced effect

on a surrogate endpoint has not consistently translated into a significant improvement in long-

term functional outcomes for patients. While the 15 mg/h dose did show a reduction in

vasospasm-related morbidity and mortality in patients with coiled aneurysms in the

CONSCIOUS-3 trial, this finding was not replicated in other studies or in different patient

populations, and it did not lead to better overall recovery. The safety profile of Clazosentan is

well-characterized, with manageable vasodilatory side effects. Future research may focus on

identifying specific patient subgroups who might derive the most benefit from Clazosentan
therapy or on combination strategies that can bridge the gap between reducing vasospasm and

improving patient-centered outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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